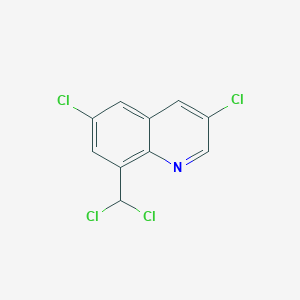

3,6-Dichloro-8-(dichlorométhyl)quinoléine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de levomépromazine, également connu sous le nom de méthotriméprazine, est un neuroleptique de la famille des phénothiazines. Il est principalement utilisé comme antipsychotique de faible puissance avec de fortes propriétés analgésiques, hypnotiques et antiémétiques. Ce composé est largement utilisé en soins palliatifs pour gérer les nausées, les vomissements et le délire ou l'agitation intenses au cours des derniers jours de la vie .

Applications De Recherche Scientifique

Levomepromazine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on cellular processes and receptor interactions.

Medicine: Widely used in palliative care for symptom management, as well as in the treatment of schizophrenia and bipolar disorder.

Industry: Utilized in the pharmaceutical industry for the production of antipsychotic medications

Mécanisme D'action

Mode of Action

A related compound, 3,7-dichloro-8-dichloro methyl quinoline (3,7-d-8-dmq), has been studied for its selective catalytic oxidation properties

Biochemical Pathways

The biochemical pathways affected by 3,6-Dichloro-8-(dichloromethyl)quinoline are currently unknown . More research is needed to elucidate the compound’s effects on cellular pathways.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de levomépromazine est synthétisé par une série de réactions chimiques impliquant la phénothiazine comme structure de base. La synthèse comprend généralement les étapes suivantes :

Nitration : La phénothiazine est nitrée pour introduire un groupe nitro.

Réduction : Le groupe nitro est réduit en groupe amino.

Alkylation : Le groupe amino est alkylé pour former le produit final.

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate de levomépromazine implique une synthèse chimique à grande échelle dans des conditions contrôlées. Le processus comprend :

Réacteurs : De grands réacteurs sont utilisés pour effectuer les étapes de nitration, de réduction et d'alkylation.

Purification : Le produit est purifié à l'aide de techniques telles que la cristallisation et la filtration pour garantir une pureté élevée.

Contrôle de qualité : Des mesures rigoureuses de contrôle de qualité sont mises en œuvre pour assurer la cohérence et la sécurité du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de levomépromazine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.

Substitution : Des réactions de substitution peuvent se produire au niveau du noyau phénothiazine.

Réactifs et conditions courantes :

Oxydation : L'acide diperoxyazélaïque est couramment utilisé comme oxydant.

Réduction : L'hydrogène gazeux en présence d'un catalyseur est utilisé pour les réactions de réduction.

Substitution : Les halogénoalcanes sont utilisés pour les réactions d'alkylation.

Principaux produits formés :

Sulfoxydes : Formés lors des réactions d'oxydation.

Dérivés aminés : Formés lors des réactions de réduction.

Produits alkylés : Formés lors des réactions de substitution.

4. Applications de recherche scientifique

Le chlorhydrate de levomépromazine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les récepteurs.

Médecine : Largement utilisé en soins palliatifs pour la gestion des symptômes, ainsi que dans le traitement de la schizophrénie et du trouble bipolaire.

Industrie : Utilisé dans l'industrie pharmaceutique pour la production de médicaments antipsychotiques

5. Mécanisme d'action

Le chlorhydrate de levomépromazine exerce ses effets en bloquant une variété de récepteurs, notamment les récepteurs adrénergiques, les récepteurs dopaminergiques, les récepteurs histaminiques, les récepteurs muscariniques de l'acétylcholine et les récepteurs de la sérotonine. Ce blocage large des récepteurs contribue à ses propriétés antipsychotiques, analgésiques, hypnotiques et antiémétiques. L'effet antipsychotique du composé est largement dû à son antagonisme des récepteurs dopaminergiques dans le cerveau .

Composés similaires :

Chlorpromazine : Un autre antipsychotique phénothiaziné avec des propriétés similaires mais une puissance plus élevée.

Prométhazine : Un dérivé de la phénothiazine ayant de fortes propriétés antihistaminiques.

Halopéridol : Un antipsychotique de haute puissance ayant une structure chimique différente mais des utilisations thérapeutiques similaires.

Unicité du chlorhydrate de levomépromazine : Le chlorhydrate de levomépromazine est unique en raison de sa faible puissance et de son blocage large des récepteurs, ce qui le rend particulièrement utile en soins palliatifs pour gérer plusieurs symptômes avec un seul médicament. Ses fortes propriétés sédatives et antiémétiques le distinguent des autres antipsychotiques .

Comparaison Avec Des Composés Similaires

Chlorpromazine: Another phenothiazine antipsychotic with similar properties but higher potency.

Promethazine: A phenothiazine derivative with strong antihistamine properties.

Haloperidol: A high-potency antipsychotic with a different chemical structure but similar therapeutic uses.

Uniqueness of Levomepromazine Hydrochloride: Levomepromazine hydrochloride is unique due to its low potency and broad receptor blockade, making it particularly useful in palliative care for managing multiple symptoms with a single medication. Its strong sedative and antiemetic properties set it apart from other antipsychotics .

Propriétés

IUPAC Name |

3,6-dichloro-8-(dichloromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl4N/c11-6-1-5-2-7(12)4-15-9(5)8(3-6)10(13)14/h1-4,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODZEOBSBQWQBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517905 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84087-44-5 |

Source

|

| Record name | 3,6-Dichloro-8-(dichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)

![(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30141.png)

![2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride](/img/structure/B30177.png)